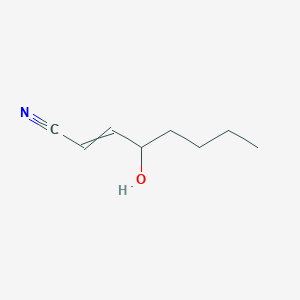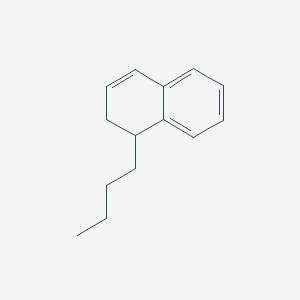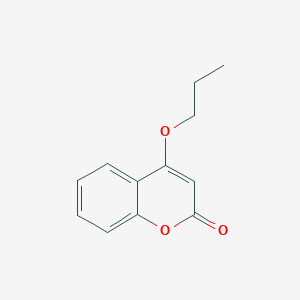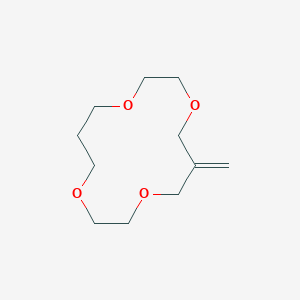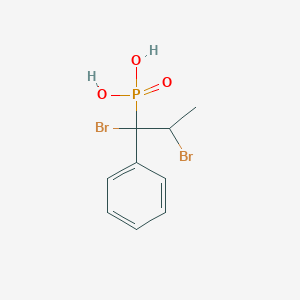
(1,2-Dibromo-1-phenylpropyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Dibromo-1-phenylpropyl)phosphonic acid is a chemical compound characterized by the presence of bromine, phenyl, and phosphonic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dibromo-1-phenylpropyl)phosphonic acid typically involves the reaction of 1,2-dibromo-1-phenylpropane with phosphonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve heating to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions: (1,2-Dibromo-1-phenylpropyl)phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
(1,2-Dibromo-1-phenylpropyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (1,2-Dibromo-1-phenylpropyl)phosphonic acid involves its interaction with specific molecular targets. The bromine atoms and phosphonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are mediated through covalent bonding or coordination with active sites on the target molecules .
相似化合物的比较
- (1,2-Dichloro-1-phenylpropyl)phosphonic acid
- (1,2-Dibromo-1-phenylethyl)phosphonic acid
- (1,2-Dibromo-1-phenylpropyl)phosphinic acid
Comparison: (1,2-Dibromo-1-phenylpropyl)phosphonic acid is unique due to the presence of both bromine atoms and a phosphonic acid group. This combination imparts distinct chemical properties, such as higher reactivity and specific binding affinities, compared to its analogs. The presence of the phenyl group also contributes to its stability and potential interactions with aromatic systems .
属性
CAS 编号 |
90561-33-4 |
|---|---|
分子式 |
C9H11Br2O3P |
分子量 |
357.96 g/mol |
IUPAC 名称 |
(1,2-dibromo-1-phenylpropyl)phosphonic acid |
InChI |
InChI=1S/C9H11Br2O3P/c1-7(10)9(11,15(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14) |
InChI 键 |
LNMSXRGGGYYIEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC=CC=C1)(P(=O)(O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


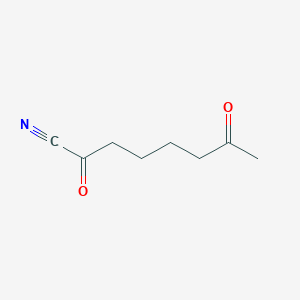
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
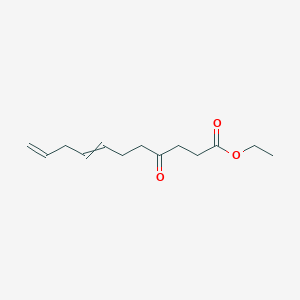
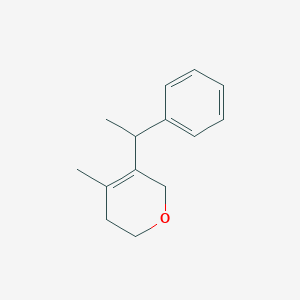
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)

